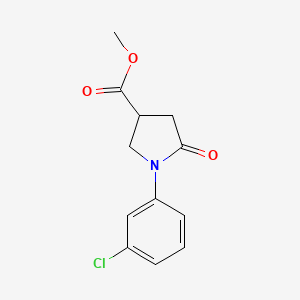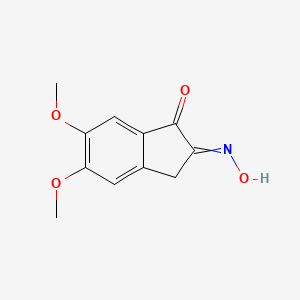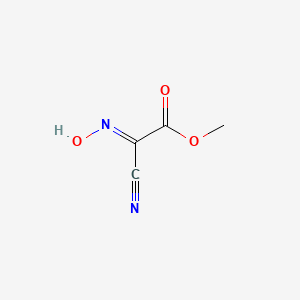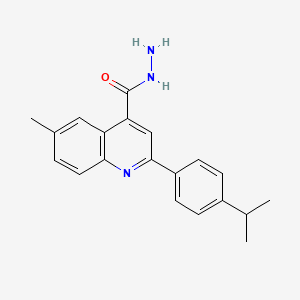
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves examining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, etc.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Compounds structurally related to "Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate" have been synthesized and tested for their antimicrobial and antifungal activities. For instance, the synthesis of bicyclic thiohydantoin fused to pyrrolidine compounds showed promising antibacterial activity against various bacterial strains, including S. aureus, B. subtilis, and E. coli, as well as antimycobacterial activity against M. tuberculosis H37Rv strains (Nural et al., 2018). Similarly, another study synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which were evaluated for in vitro antimicrobial activities and showed good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Antioxidant Activity
A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities. Some compounds were identified as stronger antioxidants than ascorbic acid, showcasing the potential for these derivatives in oxidative stress-related applications (Tumosienė et al., 2019).
Insecticidal Activity
Research into the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, including derivatives structurally akin to "Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate," has been conducted. These studies aim to understand the relationship between molecular structure and insecticidal efficacy, potentially guiding the development of new pesticides (Hasan et al., 1996).
Nootropic Agents
Compounds within the same chemical family have been investigated for their nootropic (cognitive-enhancing) activity. Synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds aimed at evaluating their potential as nootropic agents, indicating a research interest in the neuroactive properties of such structures (Valenta et al., 1994).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, environmental impact, etc. It also includes information on how to handle and store the compound safely.
Direcciones Futuras
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms.
Please note that the availability and depth of this information can vary greatly depending on the specific compound and how much research has been conducted on it. For a less-studied compound, some of this information may not be available. For a more well-studied compound, there may be a wealth of information available in the scientific literature.
Propiedades
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPAOOPYWBZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)


![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)




![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)
